2-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
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Description
“2-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of thiazole derivatives often involves reactions with aromatic aldehydes . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . The planes of the 2-bromo-1,3-thiazole and phenyl rings are inclined at 7.45 (10)° with respect to each other .
Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit various biological activities, which could be attributed to their chemical reactivity . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to interact with a variety of biological targets . These targets can range from enzymes to receptors in the biological systems .
Mode of Action
Thiazole derivatives are known to behave unpredictably when they enter physiological systems . They may activate or stop biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . This suggests that these compounds may interact with a variety of biochemical pathways.
Pharmacokinetics
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably . This suggests that the compound’s pharmacokinetic properties may vary based on its interactions with various biological systems.
Result of Action
Thiazole derivatives have been reported to have diverse biological activities . This suggests that the compound may have a variety of effects at the molecular and cellular level.
Action Environment
It is known that the chemical properties of thiazole derivatives, such as their reactivity and aromaticity, can be influenced by various factors . These factors could potentially influence the compound’s action, efficacy, and stability.
Future Directions
Properties
IUPAC Name |
2-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c19-16-9-5-4-8-15(16)17(22)20-11-10-14-12-23-18(21-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXQAUGRFVIJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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